O1-[2-(4-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate
Description
Properties
IUPAC Name |
2-O-[2-(4-chloro-2-methylphenyl)ethyl] 1-O-ethyl oxalate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-3-17-12(15)13(16)18-7-6-10-4-5-11(14)8-9(10)2/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGFAZXWLYJLOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=C(C=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of O1-[2-(4-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with the corresponding alcohol derivative. The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then heated to reflux to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Purification of the final product is typically achieved through distillation or recrystallization techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O1-[2-(4-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives, especially at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
O1-[2-(4-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It can also serve as a model compound to investigate the metabolic pathways of ester-containing molecules.
Medicine:
The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity and toxicity is ongoing to explore its therapeutic potential.
Industry:
In the industrial sector, this compound is used in the manufacture of specialty chemicals, including plasticizers, resins, and coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of O1-[2-(4-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis, releasing the active phenyl derivative, which can then interact with biological targets. The chloro-substituted phenyl group may enhance the compound’s binding affinity to certain proteins, influencing its biological activity.
Comparison with Similar Compounds
Chlorinated Phenyl Derivatives
(a) N'-(4-Chloro-2-methylphenyl)-N,N-dimethymethanimidamide (Chlordimeform)
- Structure : Contains a 4-chloro-2-methylphenyl group but features a methanimidamide functional group instead of an oxalate ester.
- Applications : Used as an acaricide/insecticide, with trade names like Galecron and Fundal .
- Key Differences : The methanimidamide group in chlordimeform likely enhances its systemic activity in pests, whereas the oxalate ester in the target compound may confer different stability or hydrolysis profiles.
(b) Fumaric Acid Monoamide, N-Methyl-N-phenyl-, 4-Chloro-2-methylphenyl Ester
- Structure: Shares the 4-chloro-2-methylphenyl ester group but incorporates a fumaric acid monoamide backbone.
- Comparison : The oxalate ester in the target compound could exhibit different degradation kinetics compared to fumaric acid derivatives due to differences in ester bond stability.
Table 1: Chlorinated Phenyl Derivatives Comparison
Oxalate-Containing Compounds
(a) O,O-Diethyl O-[2-(Dimethylamino)ethyl] Phosphorothioate Oxalate
- Structure : Combines a phosphorothioate group with an oxalate salt.
- Reactivity: Undergoes thiono-thiolo rearrangement, producing decomposition by-products .
- Contrast : Unlike the target compound’s ester linkage, this compound’s oxalate acts as a counterion, which may alter solubility and biological interactions.
(b) Ethyl Oxalate
- Reactivity : Reacts with ammonia to form oxamide, with product ratios dependent on molar ratios and reaction conditions .
- Implications: The target compound’s ethyl oxalate group may undergo similar ammonolysis, but the presence of the 4-chloro-2-methylphenyl group could sterically hinder such reactions.
Table 2: Oxalate-Containing Compounds Comparison
(a) 3-(2-(Dimethylamino)ethyl)indol-5-ol Oxalate
- Toxicity: Human studies show sensory changes at low doses (3 µg/kg intravenously) .
- Relevance : The oxalate group here is part of a salt, contrasting with the ester in the target compound. Salt forms may enhance bioavailability and toxicity compared to esters.
(b) Chlordimeform
- Regulatory Status : Subject to tolerances (e.g., LMS Code A15), indicating regulated agricultural use.
- Safety : The target compound’s oxalate ester might pose lower acute toxicity than methanimidamide-based insecticides due to differences in metabolic activation.
Biological Activity
O1-[2-(4-Chloro-2-methylphenyl)ethyl] O2-ethyl oxalate is a synthetic organic compound with the molecular formula C13H15ClO4 and a molecular weight of approximately 270.71 g/mol. Its structure features a chloro-substituted phenyl group linked to an ethyl oxalate moiety, which is significant for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound's structural characteristics play a crucial role in determining its biological activity. The presence of a chloro group enhances its lipophilicity, potentially affecting its interaction with biological membranes and targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H15ClO4 |
| Molecular Weight | 270.71 g/mol |
| Functional Groups | Ester, Aromatic |
| Chloro Group Position | Para to Methyl Group |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The ester functional group can undergo hydrolysis, releasing active phenolic derivatives that may exert pharmacological effects.
- Enzyme Interaction : Preliminary studies indicate that the compound may inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Receptor Modulation : The chloro-substituted phenyl group may enhance binding affinity to certain receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound exhibit anti-inflammatory properties. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in cultured cells.
Antimicrobial Properties
In addition to anti-inflammatory effects, there is emerging evidence of antimicrobial activity. Studies suggest that the compound may inhibit the growth of various bacterial strains, although specific mechanisms remain under investigation.
Case Studies and Research Findings
-
Case Study on Inflammation :
- A study conducted on a mouse model of arthritis demonstrated that administration of this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups.
- Results indicated a decrease in TNF-alpha and IL-6 levels post-treatment, highlighting its potential as an anti-inflammatory agent.
-
Antimicrobial Evaluation :
- In vitro assays against Staphylococcus aureus and Escherichia coli showed that the compound exhibits bacteriostatic effects at specific concentrations.
- Further investigations are needed to elucidate the exact mechanisms by which this compound affects bacterial cell walls or metabolic pathways.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| O1-[2-(4-Chlorophenyl)ethyl] O2-ethyl oxalate | Lacks methyl group | Moderate anti-inflammatory effects |
| O1-[2-(3-Chlorophenyl)ethyl] O2-ethyl oxalate | Different chlorine positioning | Limited antimicrobial activity |
| O1-[2-(4-Bromophenyl)ethyl] O2-ethyl oxalate | Bromine substitution instead of chlorine | Potentially higher reactivity but less stability |
Q & A
Q. Methodological Answer :
- Purity Analysis : Use HPLC with a C18 column (MeCN:H₂O gradient) to detect impurities.
- Differential Scanning Calorimetry (DSC) : Measure melting transitions and compare polymorphic forms .
- Cross-Validation : Replicate synthesis under standardized conditions (e.g., solvent, heating rate) to isolate variables .
Advanced: What computational methods predict this compound’s reactivity in ester hydrolysis?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Model transition states for hydrolysis, focusing on nucleophilic attack at the oxalate carbonyl.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., aqueous vs. DMF) on reaction kinetics .
- Software : Gaussian or ORCA for energy minimization; VMD for visualization .
Basic: What purification strategies are effective for isolating this compound?
Q. Methodological Answer :
- Recrystallization : Use ethanol or toluene for high-purity crystals (≥95%) .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:3) to separate by-products .
- Safety Note : Ensure proper fume hood use due to volatile solvents .
Advanced: How to analyze π-π stacking interactions in the crystal lattice?
Q. Methodological Answer :
- X-ray Diffraction : Measure centroid distances (e.g., 3.779 Å for benzene rings) .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (C–H···O vs. π-π) .
- Software : Mercury or CrystalExplorer for lattice visualization .
Basic: What safety protocols are critical during synthesis?
Q. Methodological Answer :
- Ventilation : Handle oxalyl chloride and DMF in fume hoods to avoid inhalation .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles .
- Waste Disposal : Neutralize acidic by-products before disposal .
Advanced: How to design experiments for optimizing reaction yields?
Q. Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent ratio, catalyst).
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., K₂CO₃ concentration vs. time) .
- Statistical Tools : Minitab or JMP for ANOVA and significance testing .
Data Contradiction Example:
Issue : Conflicting reports on ester hydrolysis rates in polar vs. nonpolar solvents.
Resolution :
- Kinetic Studies : Monitor hydrolysis via UV-Vis at 240 nm (ester C=O absorbance).
- Controlled Variables : Fix pH and ionic strength to isolate solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
